N-(4,4-difluorocyclohexyl)pyrimidin-2-amine
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Overview
Description
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a 4,4-difluorocyclohexyl group, which imparts distinct chemical and physical characteristics.
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine, also known as Rimtuzalcap, is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the firing of neurons in the olivo-cerebellar network .
Mode of Action
Rimtuzalcap acts as a positive allosteric modulator of SK channels . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of neuronal firing is thought to have a beneficial impact on essential tremor .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , which contributes to the dysfunction of oscillatory neuronal input to the motor cortex . By decreasing the firing of neurons in this network, Rimtuzalcap may help reduce the presentation of motor tremors associated with essential tremor .
Result of Action
The molecular and cellular effects of Rimtuzalcap’s action include the reduction of neuronal firing rates in the olivo-cerebellar network . This leads to a decrease in the presentation of motor tremors typically associated with essential tremor .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with potassium channels
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine typically involves the reaction of 4,4-difluorocyclohexylamine with a pyrimidine derivative under controlled conditions. One common method includes the use of dichloromethane as a solvent and trimethylaluminium as a catalyst. The reaction is carried out at ambient temperature, followed by purification through preparative high-performance liquid chromatography (HPLC) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrimidine derivative with potent CDK2 inhibitory activity.
4,4-Difluorocyclohexanamine: A related compound used as a precursor in the synthesis of various derivatives.
Uniqueness
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to modulate specific molecular targets, such as CDK2, sets it apart from other similar compounds and highlights its potential in therapeutic applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUMBQWVPNGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC=N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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